molecular formula C25H27N5O4 B2412836 6,6-dimethyl-9-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 540481-34-3

6,6-dimethyl-9-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2412836
CAS No.: 540481-34-3
M. Wt: 461.522
InChI Key: OXLPSVGDBOYAKJ-UHFFFAOYSA-N
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Description

6,6-dimethyl-9-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic compound belonging to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with pyridine and trimethoxyphenyl substituents. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-9-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of environmentally friendly oxidizers such as phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can be considered for greener production processes .

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-9-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-9-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is unique due to its specific combination of structural features, including the triazoloquinazoline core, pyridine ring, and trimethoxyphenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

6,6-dimethyl-9-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-25(2)12-16-20(17(31)13-25)21(14-6-8-26-9-7-14)30-24(27-16)28-23(29-30)15-10-18(32-3)22(34-5)19(11-15)33-4/h6-11,21H,12-13H2,1-5H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLPSVGDBOYAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)N2)C5=CC=NC=C5)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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